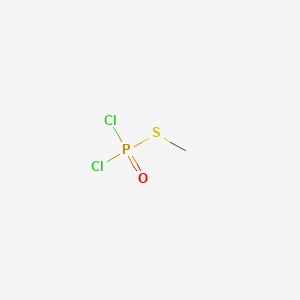
2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol
Descripción general
Descripción
Crosstide (trifluoroacetate salt) is a synthetic peptide substrate for the protein kinase Akt. It corresponds to the amino acid sequence of glycogen synthase kinase 3 (GSK3) that surrounds the serine residue phosphorylated by p90 ribosomal S6 kinase 1 (RSK1) or p70 ribosomal S6 kinase (p70S6K). This compound is widely used in biochemical research, particularly in studies involving kinase activity and signaling pathways .
Aplicaciones Científicas De Investigación
Crosstide (trifluoroacetate salt) has a wide range of applications in scientific research:
Chemistry: Used as a model substrate in studies of peptide synthesis and modification.
Biology: Employed in assays to measure the activity of kinases, particularly Akt, which is involved in various cellular processes such as growth, survival, and metabolism.
Medicine: Utilized in research on diseases where kinase signaling is disrupted, such as cancer and diabetes.
Industry: Applied in the development of kinase inhibitors and other therapeutic agents
Mecanismo De Acción
Crosstide (trifluoroacetate salt) functions as a substrate for kinases, particularly Akt. The mechanism involves the binding of Crosstide to the active site of the kinase, followed by the transfer of a phosphate group from ATP to the serine residue of Crosstide. This phosphorylation event is a key step in many signaling pathways, influencing various cellular functions .
Similar Compounds:
Biotin-Crosstide (trifluoroacetate salt): A biotinylated form of Crosstide used for affinity purification and detection.
Glycogen Synthase Kinase 3 Substrate Peptides: Other peptides that serve as substrates for GSK3 and are used in similar kinase assays.
Uniqueness: Crosstide (trifluoroacetate salt) is unique due to its specific amino acid sequence that makes it an ideal substrate for Akt and other kinases. Its trifluoroacetate salt form enhances its solubility and stability, making it suitable for various biochemical assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Crosstide (trifluoroacetate salt) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is typically obtained by cleaving the peptide from the resin using trifluoroacetic acid (TFA), which also removes the protecting groups from the amino acids .
Industrial Production Methods: In industrial settings, the production of Crosstide (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and purity. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities and residual TFA .
Análisis De Reacciones Químicas
Types of Reactions: Crosstide (trifluoroacetate salt) primarily undergoes phosphorylation reactions, where a phosphate group is added to the serine residue by kinases such as Akt, RSK1, or p70S6K. This phosphorylation is crucial for studying kinase activity and signaling pathways .
Common Reagents and Conditions: The phosphorylation reactions typically require adenosine triphosphate (ATP) as a phosphate donor and are conducted in buffered aqueous solutions at physiological pH. Kinase inhibitors or activators may be used to modulate the reaction .
Major Products Formed: The primary product of these reactions is the phosphorylated form of Crosstide, which can be detected and quantified using techniques such as mass spectrometry or Western blotting .
Propiedades
IUPAC Name |
2-methylsulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2OS/c1-13-5-10-3(6(7,8)9)2-4(12)11-5/h2H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLPDRZKOMZVOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289798 | |
| Record name | 2-(Methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16097-62-4 | |
| Record name | 16097-62-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)










